molecular formula C19H19F3N4O2 B2778610 (4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)(4-(2,3,4-trifluorobenzoyl)piperazin-1-yl)methanone CAS No. 2034338-87-7

(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)(4-(2,3,4-trifluorobenzoyl)piperazin-1-yl)methanone

Cat. No. B2778610
M. Wt: 392.382
InChI Key: GOWMCLSYYUPQHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains a tetrahydropyrazolo[1,5-a]pyridin-2-yl group and a (4-(2,3,4-trifluorobenzoyl)piperazin-1-yl)methanone group. The tetrahydropyrazolo[1,5-a]pyridin-2-yl group is a bicyclic structure with a pyrazole ring fused to a pyridine ring . The (4-(2,3,4-trifluorobenzoyl)piperazin-1-yl)methanone group contains a piperazine ring, which is a common motif in pharmaceuticals due to its ability to bind to various receptors in the body .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by techniques such as NMR spectroscopy and mass spectrometry . The presence of fluorine atoms in the trifluorobenzoyl group could be confirmed by 19F NMR .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. The pyrazole and pyridine rings in the tetrahydropyrazolo[1,5-a]pyridin-2-yl group could potentially undergo electrophilic substitution reactions . The carbonyl group in the (4-(2,3,4-trifluorobenzoyl)piperazin-1-yl)methanone group could be involved in nucleophilic addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. The presence of the trifluorobenzoyl group could increase its lipophilicity, potentially enhancing its ability to cross biological membranes . The piperazine ring could form hydrogen bonds, influencing its solubility and binding interactions .

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. As with any new compound, it would need to be thoroughly evaluated for toxicity and potential side effects .

properties

IUPAC Name

[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl]-(2,3,4-trifluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N4O2/c20-14-5-4-13(16(21)17(14)22)18(27)24-7-9-25(10-8-24)19(28)15-11-12-3-1-2-6-26(12)23-15/h4-5,11H,1-3,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOWMCLSYYUPQHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=CC(=N2)C(=O)N3CCN(CC3)C(=O)C4=C(C(=C(C=C4)F)F)F)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)(4-(2,3,4-trifluorobenzoyl)piperazin-1-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.